molecular formula C8H9ClO B1580867 3-Chloro-2-methylanisole CAS No. 3260-88-6

3-Chloro-2-methylanisole

Cat. No.: B1580867
CAS No.: 3260-88-6
M. Wt: 156.61 g/mol
InChI Key: LTVRGAWOEOKGJZ-UHFFFAOYSA-N
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Description

3-Chloro-2-methylanisole: is an organic compound with the molecular formula C8H9ClO . It is also known by other names such as 3-Chloro-2-methylphenyl methyl ether and 1-Chloro-3-methoxy-2-methylbenzene . This compound is characterized by a chloro group and a methoxy group attached to a benzene ring, making it a derivative of anisole.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylanisole can be synthesized through various methods. One common method involves the reaction of 2-methylphenol with thionyl chloride to form 2-chloro-6-methylphenol , which is then methylated using dimethyl sulfate to yield this compound .

Industrial Production Methods: In industrial settings, this compound can be prepared via the reaction of 2-methylphenol with trifluoroacetic anhydride . This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methylanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include (e.g., bromine) and (e.g., nitric acid).

    Oxidation: Reagents such as or can be used.

    Reduction: Catalytic hydrogenation using is a typical method.

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include and .

    Oxidation: Products include .

    Reduction: Products include .

Scientific Research Applications

3-Chloro-2-methylanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylanisole involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy group on the benzene ring activates the ring towards electrophilic attack, facilitating reactions with various electrophiles . This activation is due to the electron-donating nature of the methoxy group, which increases the electron density on the benzene ring.

Comparison with Similar Compounds

  • 2-Methylanisole
  • 2-Chlorothioanisole
  • Methyl 5-chlorovalerate

Comparison: 3-Chloro-2-methylanisole is unique due to the presence of both a chloro and a methoxy group on the benzene ring. This combination enhances its reactivity in electrophilic aromatic substitution reactions compared to similar compounds like 2-Methylanisole , which lacks the chloro group . The presence of the chloro group also imparts distinct chemical properties, making it valuable in specific synthetic applications.

Properties

IUPAC Name

1-chloro-3-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVRGAWOEOKGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074599
Record name Benzene, 1-chloro-3-methoxy-2-methyl-
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, 1-chloro-3-methoxy-2-methyl-
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CAS No.

3260-88-6
Record name 1-Chloro-3-methoxy-2-methylbenzene
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Record name 3-Chloro-2-methylanisole
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Record name Benzene, 1-chloro-3-methoxy-2-methyl-
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Record name Benzene, 1-chloro-3-methoxy-2-methyl-
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Record name 3-chloro-2-methylanisole
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Record name 3-CHLORO-2-METHYLANISOLE
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Synthesis routes and methods I

Procedure details

8.1 g (0.05 mol) of 2,6-dichlorotoluene and 9.9 g (0.15 mol) of potassium hydroxide (85%) are heated in 40 ml of methanol in an autoclave at 160° C. for 20 hours, and the pressure rises to about 12 bar. After cooling, the reaction mixture is poured into about 250 ml of water and extracted three times with about 70 ml of dichloromethane. The united organic phases are dried over sodium sulphate and evaporated under reduced pressure. 3-Chloro-2-methylanisole is obtained as an oil (2.5 g, GC analysis: 37.1%, 12% of theory).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 100 ml DMF, was dissolved 3-chloro-o-cresol in an amount of 13.6 g (0.095 mole), and the resulting solution was then stirred for 2 hours at 80° C. following to the addition of potassium carbonate in an amount of 14.5 g (0.105 mole) and methyl iodide in an amount of 17.6 g (0.124 mole) into the solution at an ambient temperature. After cooling the mixture, insoluble materials therein were separated by filtration, and the mixture was then poured into water and extracted with ethyl ether. The organic layer obtained was washed with saturated saline solution and dried with anhydrous magnesium sulfate, and the solvent remained in the layer was distillated out to obtain 2-chloro-6-methoxytoluene in an amount of 14.6 g. The yield was 95.4%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-chloro-2-methylanisole in the synthesis of the deoxyristomycinic acid derivative?

A1: this compound serves as a crucial starting material in the synthesis. It first reacts with tricarbonylmanganese tetrafluoroborate to form a complex. This complex then undergoes a coupling reaction with the phenoxide derived from methyl N-Boc-3-hydroxyphenylglycinate, resulting in the formation of a diaryl ether manganese complex []. This complex is further reacted with Schollkopf's chiral glycine enolate equivalent, ultimately leading to the formation of the desired deoxyristomycinic acid derivative.

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